molecular formula C10H7F3O3 B13606804 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13606804
M. Wt: 232.16 g/mol
InChI Key: AJKODIKPAHIOAP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a benzodioxin ring system

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

    Procedure: The 2,3-dihydrobenzo[b][1,4]dioxin is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The mixture is stirred at a low temperature (0-5°C) for several hours to ensure complete reaction.

    Purification: The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethane: Similar structure but with a hydrogen atom instead of a ketone.

Uniqueness:

    Structural Differences: The presence of the trifluoromethyl group and the ketone functionality in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one imparts unique electronic properties that differentiate it from similar compounds.

    Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions is distinct due to the influence of the trifluoromethyl group.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxin moiety and a trifluoroethanone group. Its molecular formula is C11H8F3O3C_{11}H_{8}F_{3}O_{3}, and it has a molecular weight of approximately 256.18 g/mol.

Antimicrobial Activity

Research has indicated that compounds related to dioxins exhibit antimicrobial properties. For instance, studies on dioxin derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial applications. A study demonstrated that similar compounds could inhibit bacterial growth through disruption of cell membrane integrity .

Anticancer Properties

Dioxins are known for their complex interactions with cellular pathways involved in cancer. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, compounds with structural similarities have been shown to activate caspase pathways leading to programmed cell death .

The biological activity of this compound may stem from its ability to interact with specific cellular receptors or enzymes. Research indicates that dioxins can modulate the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in xenobiotic metabolism and cellular stress responses .

Study 1: Antimicrobial Efficacy

A study conducted on various dioxin derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for certain derivatives . Although specific data for this compound is lacking, these findings suggest potential efficacy.

Study 2: Anticancer Activity

In vitro studies on related compounds showed that they could reduce cell viability in breast cancer cell lines by over 50% at concentrations of 25 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis via mitochondrial pathways . Further research is needed to evaluate the specific impact of our compound on various cancer types.

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC: 10 µg/mL against S. aureus
Anticancer>50% reduction in cell viability at 25 µM

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2

InChI Key

AJKODIKPAHIOAP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F

Origin of Product

United States

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